
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid is a compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is known for its unique structure, which includes a cyclobutane ring and a benzyloxycarbonyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with methylamine and benzyloxycarbonyl chloride . The reaction conditions often require the presence of organic solvents and bases to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides structural rigidity, affecting the compound’s overall conformation and behavior in different environments .
Comparación Con Compuestos Similares
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring structure but differ in their functional groups.
Benzyloxycarbonyl-protected amino acids: These compounds have a benzyloxycarbonyl group attached to an amino acid, similar to the structure of the target compound.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a benzyloxycarbonyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-[methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-15(14(12(16)17)8-5-9-14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17) |
Clave InChI |
HHLMEUOVRHDBLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)OCC1=CC=CC=C1)C2(CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


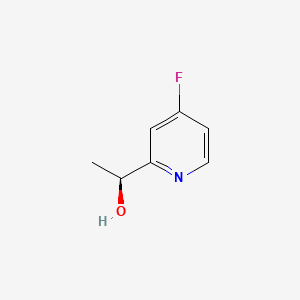
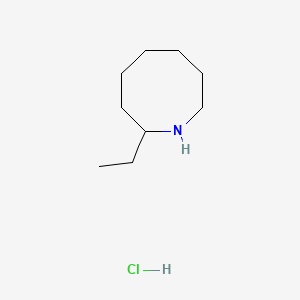
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
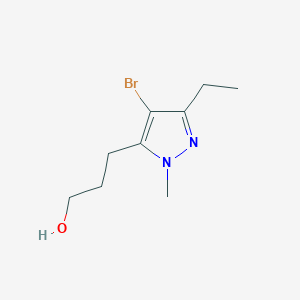
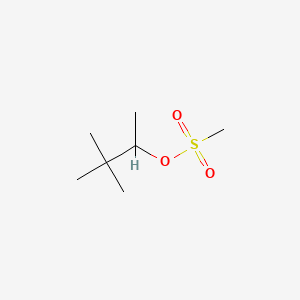
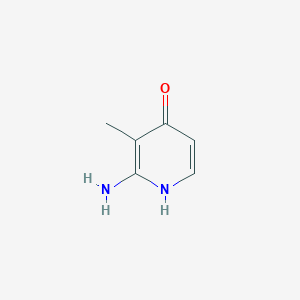
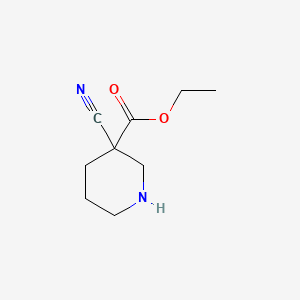

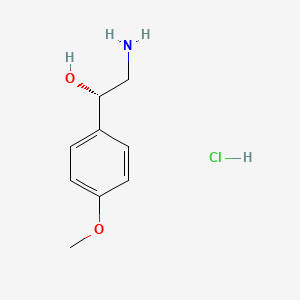
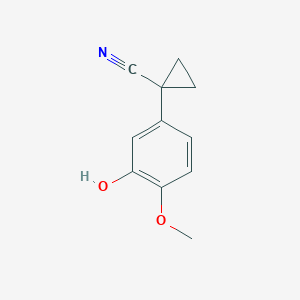



![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
